molecular formula C8H15BF3KO3 B1394469 Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate CAS No. 1149343-15-6

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

Cat. No.: B1394469
CAS No.: 1149343-15-6
M. Wt: 266.11 g/mol
InChI Key: FNJSBWURLRTSRT-UHFFFAOYSA-N
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Description

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is a chemical compound with the molecular formula C₈H₁₅BF₃KO₃. It is known for its unique structure, which includes a dioxane ring and a trifluoroborate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate typically involves the reaction of 5-ethyl-(2,2-dimethyl-1,3-dioxan-5-ol) with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different functional groups replacing the trifluoroborate group .

Scientific Research Applications

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate exerts its effects involves interactions with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-Methyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
  • Potassium 5-Propyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

Uniqueness

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is unique due to its specific ethyl group substitution, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSBWURLRTSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 2
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 3
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 4
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Reactant of Route 6
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

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